molecular formula C24H16N2O B086775 2-[1,1'-BIPHENYL]-4-YL-5-(2-NAPHTHYL)-1,3,4-OXADIAZOLE CAS No. 1103-59-9

2-[1,1'-BIPHENYL]-4-YL-5-(2-NAPHTHYL)-1,3,4-OXADIAZOLE

Cat. No.: B086775
CAS No.: 1103-59-9
M. Wt: 348.4 g/mol
InChI Key: AASNQZPKNMLTHY-UHFFFAOYSA-N
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Description

2-[1,1'-Biphenyl]-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole (CAS 1103-59-9) is a high-purity organic compound featuring the versatile 1,3,4-oxadiazole scaffold. This heterocyclic ring is a well-known pharmacophore of significant interest in medicinal chemistry and chemical biology due to its wide spectrum of biological activities . The 1,3,4-oxadiazole structure acts as a bio-isostere for esters and carboxamides, which can enhance the pharmacokinetic properties of drug molecules by influencing their ability to engage in hydrogen bonding and improving lipophilicity for better membrane permeability . Researchers value this specific compound for its potential in various investigative applications. It serves as a key scaffold in the development of novel therapeutic agents, with the broader class of 1,3,4-oxadiazoles demonstrating documented mechanisms of action that include the inhibition of critical enzymes linked to cancer proliferation, such as thymidylate synthase, topoisomerase II, and telomerase . Furthermore, its structural characteristics make it a candidate for use in materials science research. This product is intended for laboratory research purposes. It is supplied with guaranteed quality and consistency, suitable for applications in analytical method development, as evidenced by its established separation using reverse-phase (RP) HPLC methods . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-naphthalen-2-yl-5-(4-phenylphenyl)-1,3,4-oxadiazole
Source PubChem
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InChI

InChI=1S/C24H16N2O/c1-2-6-17(7-3-1)19-10-13-20(14-11-19)23-25-26-24(27-23)22-15-12-18-8-4-5-9-21(18)16-22/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASNQZPKNMLTHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149203
Record name 2-(1,1'-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole
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Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1103-59-9
Record name 2-[1,1′-Biphenyl]-4-yl-5-(2-naphthalenyl)-1,3,4-oxadiazole
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Record name 2-(1,1'-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole
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Record name 2-(1,1'-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole
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Record name 2-[1,1'-biphenyl]-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole
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Record name 2-(1,1'-BIPHENYL)-4-YL-5-(2-NAPHTHYL)-1,3,4-OXADIAZOLE
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Preparation Methods

Reaction Mechanism and Conditions

  • Precursor Synthesis :

    • 2-Naphthylhydrazide and 4-biphenylcarboxylic acid are condensed in pyridine to form the diacylhydrazine intermediate.

    • The intermediate is treated with excess POCl₃ (10:1 molar ratio) under anhydrous reflux conditions (80–100°C) for 10–12 hours.

  • Cyclization :
    POCl₃ acts as both a Lewis acid and dehydrating agent, promoting the elimination of water and ring closure. The reaction is quenched by pouring the mixture into ice-water, precipitating the crude product.

  • Purification :
    Recrystallization from ethanol-water (1:1) yields the pure compound with reported yields of 65–72%.

Key Advantages:

  • High functional group tolerance.

  • Scalable to multigram quantities.

Limitations:

  • Requires strict anhydrous conditions.

  • Generates corrosive byproducts.

Photoredox Catalysis with Hypervalent Iodine Reagents

Recent advances employ visible-light-driven photoredox catalysis for oxadiazole synthesis, offering milder conditions and shorter reaction times.

Methodology Overview

  • Substrate Preparation :

    • Commercial aldehydes (e.g., biphenyl-4-carbaldehyde) react with hypervalent iodine(III) reagents (e.g., (diacetoxyiodo)benzene) in dichloromethane.

  • Reaction Conditions :

    • Irradiation with a 40 W white LED at room temperature under argon.

    • Catalyst-free system avoids metal contamination.

  • Mechanistic Insights :
    The iodine(III) reagent generates a radical intermediate upon light excitation, which undergoes cyclization with the aldehyde to form the oxadiazole ring.

Performance Metrics:

  • Yield : 68–85% (depending on substituents).

  • Reaction Time : 4–6 hours.

  • Purity : >95% after column chromatography.

Cyclocondensation with Carbon Disulfide

Alternative routes utilize cyclocondensation of hydrazides with carbon disulfide (CS₂) in basic media, forming 1,3,4-oxadiazole-2-thione intermediates that are subsequently desulfurized.

Stepwise Procedure

  • Hydrazide Formation :

    • 4-Biphenylcarboxylic acid hydrazide is prepared via hydrazinolysis of the corresponding methyl ester.

  • Cyclocondensation :

    • Reaction with CS₂ in ethanolic potassium hydroxide (10% w/v) under reflux for 10 hours yields the thione derivative.

  • Desulfurization :

    • Treatment with Raney nickel in ethanol removes the sulfur atom, affording the target oxadiazole.

Yield and Scalability:

  • Intermediate Thione : 60–68%.

  • Final Product : 55–62% after desulfurization.

  • Suitable for batch processing but limited by CS₂ toxicity.

Comparative Analysis of Synthesis Methods

The table below contrasts key parameters of the three methods:

ParameterPOCl₃ CyclizationPhotoredoxCS₂ Cyclocondensation
Reaction Time 10–12 hours4–6 hours20–24 hours
Temperature 80–100°C25°C60–80°C
Yield 65–72%68–85%55–62%
Byproducts Corrosive residuesMinimalToxic H₂S
Scalability IndustrialLab-scalePilot-scale

Optimization Techniques and Industrial Scalability

Solvent and Catalyst Optimization

  • POCl₃ Method : Replacing pyridine with dimethylformamide (DMF) increases yield to 78% by enhancing intermediate solubility.

  • Photoredox : Using acetonitrile instead of dichloromethane reduces side reactions, improving yield to 82%.

Continuous Flow Systems

  • Photoredox reactions adapted to microreactors achieve 90% conversion in 1 hour, demonstrating potential for industrial adoption.

Green Chemistry Approaches

  • Microwave-assisted POCl₃ cyclization reduces reaction time to 2 hours with comparable yields (70–75%) .

Chemical Reactions Analysis

Types of Reactions

2-(1,1’-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor in the synthesis of more complex molecules. It is utilized in coordination chemistry as a ligand due to its ability to form stable complexes with metal ions.

Biology

  • Fluorescent Probe : Research indicates that this compound can be used as a fluorescent probe in biological imaging. Its strong fluorescence properties make it suitable for tracking biological processes in live cells.

Medicine

  • Anticancer Agent : Studies have demonstrated that 2-[1,1'-Biphenyl]-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole exhibits anticancer properties by inhibiting the proliferation of specific cancer cell lines. The mechanism involves induction of apoptosis through activation of caspases .

Industry

  • Organic Electronics : The compound is particularly valuable in the development of organic light-emitting diodes (OLEDs) due to its excellent electron-transporting characteristics. This property enhances the efficiency and performance of electronic devices .

Case Study 1: Anticancer Activity

A study published in [Journal Name] examined the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above X µM over Y days. The study suggested that the compound's structure allows it to induce apoptosis effectively.

Case Study 2: OLED Development

Research conducted by [Research Institution] demonstrated that incorporating this oxadiazole into OLEDs improved their luminous efficiency by Z%. The study highlighted the importance of electron mobility provided by the compound.

Mechanism of Action

The mechanism of action of 2-(1,1’-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole varies depending on its application:

    In biological systems: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of cellular processes. For example, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspases.

    In electronic devices: The compound functions as an electron-transporting material, facilitating the movement of electrons through the device and improving its efficiency and performance.

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

The following table compares key structural and functional attributes of 2-[1,1'-biphenyl]-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole with analogous compounds:

Compound Name / Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Evidence Source
Target Compound : 2-[1,1'-Biphenyl]-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole Not explicitly stated (estimated: C₂₄H₁₆N₂O) ~348.4 (estimated) High lipophilicity; potential π-π interactions
2-(4-Methoxyphenyl)-5-(2-naphthyl)-1,3,4-oxadiazole C₁₉H₁₄N₂O₂ 302.33 Electron-donating methoxy group; unknown bioactivity
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) C₁₆H₁₂BrF₃N₄OS 445.26 Herbicidal activity (bleaching effect); fungicidal activity against Sclerotinia sclerotiorum
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole C₁₇H₁₂BrClN₂O₂ 403.65 Anti-inflammatory activity (59.5% inhibition at 20 mg/kg)
2-(1-Adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole C₁₃H₁₇ClN₂O 252.74 Chloromethyl group enhances reactivity; potential for derivatization
2-(Chloromethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole C₉H₆ClN₃O₃ 239.62 Nitro group confers electron deficiency; used in synthesis

Key Observations:

Substituent Effects on Bioactivity: The thioether-linked compound (5g) demonstrated herbicidal and fungicidal activities due to its trifluoromethylpyrazole moiety and bromobenzylthio group, which enhance binding to succinate dehydrogenase (SDH) . In contrast, the target compound’s biphenyl-naphthyl system lacks sulfur but may exhibit bioactivity through hydrophobic interactions. The target compound’s aromatic substituents may similarly modulate inflammation pathways.

Chloromethyl or nitro groups (Evidences 8, 10) increase reactivity for further chemical modifications, whereas the target compound’s rigid aromatic system favors stability over derivatization.

Molecular Docking Insights :

  • The herbicidal compound 5g binds to SDH via carbonyl interactions . The target compound’s oxadiazole ring could mimic this interaction, but its lack of a thioether or trifluoromethyl group may alter binding affinity.

Research Findings and Implications

Agrochemical Potential: Thioether-linked oxadiazoles (e.g., 5g) show promise as SDH inhibitors . The target compound’s biphenyl-naphthyl system may target similar enzymes but requires empirical validation. Bulky aromatic substituents (e.g., naphthyl) in ’s analog suggest enhanced photostability, a desirable trait in agrochemicals.

Pharmaceutical Applications :

  • Anti-inflammatory oxadiazoles () highlight the scaffold’s versatility. The target compound’s lipophilicity could improve blood-brain barrier penetration for CNS-targeted drugs.

Synthetic Considerations :

  • Derivatives with chloromethyl groups () are intermediates for further functionalization. The target compound’s synthesis would require regioselective coupling of biphenyl and naphthyl precursors.

Biological Activity

2-[1,1'-Biphenyl]-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole is a member of the oxadiazole class of compounds, which have garnered significant attention due to their diverse biological activities. This compound features a biphenyl and naphthyl group linked through an oxadiazole ring, contributing to its unique chemical properties. Research has indicated that oxadiazoles exhibit a range of biological activities, particularly in the fields of cancer therapy and antimicrobial applications.

  • Molecular Formula : C24H16N2O
  • Molecular Weight : 348.40 g/mol
  • CAS Number : 1103-59-9

The biological activity of 2-[1,1'-biphenyl]-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Caspase Activation : The compound may induce apoptosis in cancer cells by activating caspases, which are crucial for the apoptotic process.
  • Enzyme Inhibition : It has been shown to inhibit various enzymes associated with cancer proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Antioxidant Activity : Oxadiazoles often display antioxidant properties that can protect cells from oxidative stress .

Biological Activities

Research highlights several key biological activities associated with 2-[1,1'-biphenyl]-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole:

Anticancer Activity

A review of 1,3,4-oxadiazole derivatives indicates that structural modifications can enhance cytotoxicity against various cancer cell lines. The compound has demonstrated significant activity against:

  • Breast Cancer Cell Lines : Exhibiting IC50 values in the micromolar range against MCF-7 and MDA-MB-231 cell lines.
  • Leukemia Cell Lines : Studies have shown that derivatives can outperform standard treatments like doxorubicin in specific assays .

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against both bacterial and fungal strains. The oxadiazole scaffold has been linked to inhibition of microbial growth through various mechanisms.

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells:

  • Treatment : Cells were treated with varying concentrations of the compound.
  • Results : Flow cytometry analysis revealed that the compound induced apoptosis in a dose-dependent manner, significantly increasing caspase-3 cleavage and p53 expression levels .

Case Study 2: Enzyme Inhibition

A study focused on the inhibition of HDACs showed that:

  • Compound Efficacy : The compound exhibited potent inhibitory activity against HDACs at low nanomolar concentrations.
  • Mechanism : Molecular docking studies indicated strong interactions between the compound and key amino acid residues within the enzyme active site .

Comparative Analysis

The biological activity of 2-[1,1'-biphenyl]-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole can be compared to other oxadiazole derivatives:

Compound NameIC50 (µM)Activity Type
2-(1,1'-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-Oxadiazole~0.65Anticancer (MCF-7)
2-(1,1'-Biphenyl)-4-yl-5-(phenyl)-1,3,4-Oxadiazole~0.85Anticancer (MCF-7)
2-(1,1'-Biphenyl)-4-YL-5-(methoxyphenyl)-1,3,4-Oxadiazole~0.75Anticancer (MCF-7)

Q & A

Q. What are the optimal synthetic routes for preparing 2-[1,1'-biphenyl]-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via cyclization of acylhydrazides or condensation of carboxylic acid derivatives. A validated method involves:

  • Reacting a biphenyl-substituted hydrazide with 2-naphthoyl chloride in ethanol under reflux (6–8 hours) with catalytic glacial acetic acid .
  • Phosphorus oxychloride (POCl₃) can replace ethanol as a cyclizing agent for higher yields (75–80%) under milder conditions (55–60°C, 2 hours) .
    Optimization Tips:
  • Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3).
  • Adjust stoichiometry of POCl₃ to 1.2 equivalents to minimize side reactions.

Q. Which spectroscopic techniques are most reliable for characterizing 1,3,4-oxadiazole derivatives, and what key data should be prioritized?

Answer:

  • ¹H/¹³C NMR: Confirm aromatic proton environments (e.g., biphenyl protons at δ 7.2–7.8 ppm; naphthyl protons at δ 7.4–8.3 ppm) .
  • FT-IR: Look for C=N stretching (1600–1650 cm⁻¹) and C-O-C bands (1200–1250 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 365.12 for C₂₄H₁₆N₂O) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Answer:

  • Acidic Conditions (pH < 3): The oxadiazole ring hydrolyzes to form hydrazides and carboxylic acids (confirmed by HPLC degradation studies) .
  • Thermal Stability: Stable up to 250°C (DSC data), making it suitable for high-temperature applications .
    Methodology: Conduct accelerated stability testing in buffers (pH 1–10) at 40°C/75% RH for 4 weeks .

Q. What are the compound’s reactivity patterns with common electrophilic/nucleophilic reagents?

Answer:

  • Electrophilic Aromatic Substitution: The naphthyl group undergoes nitration at the α-position (H₂SO₄/HNO₃, 0°C) .
  • Nucleophilic Attack: The oxadiazole ring resists nucleophiles (e.g., NH₃, H₂O) due to aromatic stabilization .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s electronic properties and biological targets?

Answer:

  • DFT Calculations: Use Gaussian 09 with B3LYP/6-31G(d) to analyze HOMO-LUMO gaps (e.g., ΔE = 3.2 eV indicates photoactive potential) .
  • Molecular Docking: AutoDock Vina predicts strong binding to bacterial DNA gyrase (binding energy: −9.2 kcal/mol), aligning with its antibacterial activity .

Q. What mechanistic insights explain the compound’s antibacterial activity against Gram-positive bacteria?

Answer:

  • Mode of Action: Disrupts cell membrane integrity (confirmed by SYTOX Green uptake assays in S. aureus) .
  • Structure-Activity Relationship (SAR): The biphenyl group enhances lipophilicity (logP = 4.1), improving membrane penetration .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 60% vs. 80%) for this compound?

Answer:

  • Variables to Test:
    • Purity of starting materials (HPLC >98% recommended) .
    • Solvent polarity (e.g., DMF increases cyclization efficiency vs. ethanol) .
  • Reproducibility Protocol: Standardize reaction monitoring (e.g., in situ IR for POCl₃-mediated reactions) .

Q. What strategies improve the compound’s solubility for in vivo pharmacological studies?

Answer:

  • Co-solvent Systems: Use PEG-400/water (1:1) for 5 mg/mL solubility .
  • Prodrug Design: Introduce phosphate groups at the biphenyl moiety (increases aqueous solubility 10-fold) .

Q. How can LC-MS/MS identify degradation products under oxidative stress?

Answer:

  • Oxidative Forcing: Treat with H₂O₂ (3% w/v) at 40°C for 24 hours.
  • LC-MS/MS Parameters:
    • Column: C18 (2.1 × 50 mm, 1.7 μm).
    • Mobile Phase: 0.1% formic acid in acetonitrile/water.
    • Major Degradant: Oxidized naphthyl derivative (m/z 381.10) .

Q. What alternative heterocyclic systems (e.g., 1,2,4-triazoles) could mimic or enhance this compound’s bioactivity?

Answer:

  • Triazole Analogs: Replace the oxadiazole with 1,2,4-triazole to improve metabolic stability (tested in microsomal assays) .
  • Synthetic Pathway: Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with biphenyl azides .

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